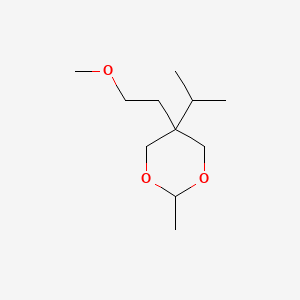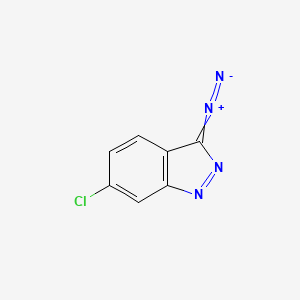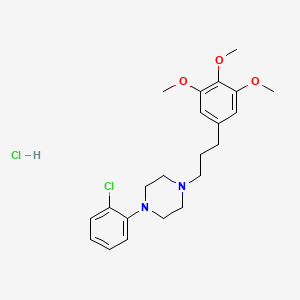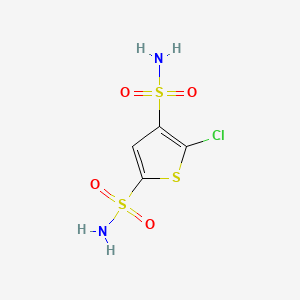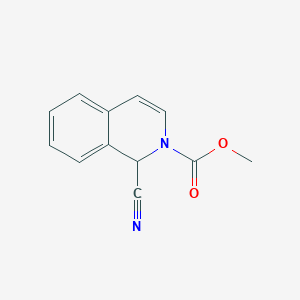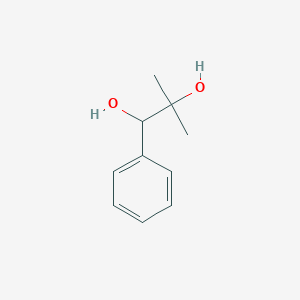
2,2'-Methanediylbis(1h-indene-1,3(2h)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is an organic compound characterized by its unique structure, which includes two indene-1,3-dione units connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) typically involves the condensation of indene-1,3-dione with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two indene-1,3-dione units.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to specific biological outcomes. The exact mechanism depends on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Indene-1,3-dione: A precursor to 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione), sharing a similar core structure.
Bis(indene-1,3-dione) derivatives: Compounds with similar structural motifs but different substituents or linkages.
Uniqueness: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is unique due to its methylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other indene-1,3-dione derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
22135-01-9 |
|---|---|
Molecular Formula |
C19H12O4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[(1,3-dioxoinden-2-yl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C19H12O4/c20-16-10-5-1-2-6-11(10)17(21)14(16)9-15-18(22)12-7-3-4-8-13(12)19(15)23/h1-8,14-15H,9H2 |
InChI Key |
ZRAQYCLYTPWCIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)CC3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


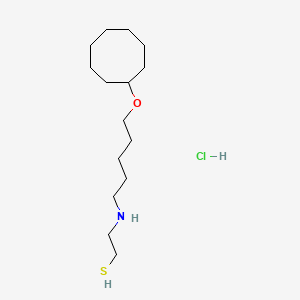
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)



